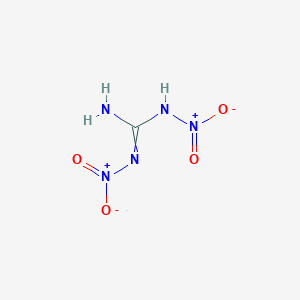![molecular formula C11H13N3O3 B15160117 N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine can be synthesized through a variety of methods. One common approach involves the direct C-H amination of benzoxazoles with tertiary amines using tert-butyl hydroperoxide as an oxidant under microwave irradiation . This method is efficient and practical, providing moderate to good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave irradiation and tert-butyl hydroperoxide as an oxidant allows for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: It can undergo substitution reactions, particularly amination reactions with tertiary amines.
Common Reagents and Conditions
Oxidant: tert-Butyl hydroperoxide is commonly used as an oxidant in the synthesis of this compound.
Catalyst: nBu4NI (tetrabutylammonium iodide) is used as a catalyst in the direct C-H amination reactions.
Microwave Irradiation: This method is employed to enhance the reaction efficiency and yield.
Major Products
The major product formed from the reactions involving this compound is the corresponding aminated benzoxazole derivative .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist for serotonin (5-hydroxytryptamine) receptors, which are promising targets for the treatment of Alzheimer’s disease and schizophrenia . The exact molecular pathways involved in its action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoxazole: This compound is structurally similar to N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine and exhibits similar biological activities.
1,3,4-Oxadiazole: Another compound with a similar structure and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the tert-butyl and nitro groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
N-tert-butyl-4-nitro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-9-7(14(15)16)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,12,13) |
InChI-Schlüssel |
SNCWJSMNDVECME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)


![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)
![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)

